6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate
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Overview
Description
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate is a complex organic compound that features a combination of imidazole, pyran, and benzoate moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate typically involves multi-step organic reactions. A common synthetic route might include:
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Formation of the Imidazole-Thioether Intermediate
Starting Materials: 1-methyl-1H-imidazole and a suitable thiol reagent.
Reaction Conditions: The imidazole is reacted with a thiol reagent under basic conditions to form the thioether linkage.
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Synthesis of the Pyran Ring
Starting Materials: A suitable precursor such as a 4-oxo-4H-pyran derivative.
Reaction Conditions: The precursor is subjected to cyclization reactions under acidic or basic conditions to form the pyran ring.
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Coupling with 3,4-diethoxybenzoic Acid
Starting Materials: The imidazole-thioether intermediate and 3,4-diethoxybenzoic acid.
Reaction Conditions: The coupling reaction is typically carried out using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include:
Scaling up the reactions: Using larger reactors and optimizing reaction times and temperatures.
Purification: Employing techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage.
Reagents: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Products: Sulfoxides or sulfones.
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Reduction: : Reduction reactions can target the carbonyl group in the pyran ring.
Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Products: Alcohol derivatives.
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Substitution: : Nucleophilic substitution reactions can occur at the imidazole ring.
Reagents: Nucleophiles like amines or thiols.
Products: Substituted imidazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Antimicrobial Activity:
Medicine
Drug Development: The compound’s structure suggests potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry
Materials Science: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions, while the thioether linkage and pyran ring can participate in various chemical interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate: Lacks the diethoxy groups on the benzoate moiety.
6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-dimethoxybenzoate: Contains methoxy groups instead of ethoxy groups.
Uniqueness
Functional Groups: The presence of both diethoxybenzoate and imidazole-thioether functionalities makes this compound unique.
Chemical Reactivity: The combination of these functional groups allows for a diverse range of chemical reactions and interactions, enhancing its utility in various applications.
This detailed overview provides a comprehensive understanding of 6-(((1-methyl-1H-imidazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3,4-diethoxybenzoate, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
[6-[(1-methylimidazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-diethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6S/c1-4-26-17-7-6-14(10-18(17)27-5-2)20(25)29-19-12-28-15(11-16(19)24)13-30-21-22-8-9-23(21)3/h6-12H,4-5,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEBQRDGMFLMAMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CN3C)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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